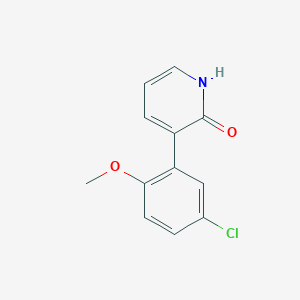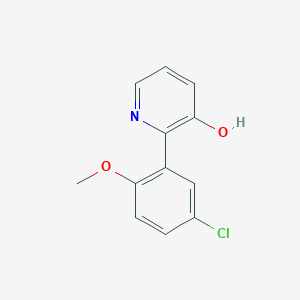
3-Hydroxy-2-(3-trifluoromethylphenyl)pyridine, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-2-(3-trifluoromethylphenyl)pyridine, 95% (3-OH-2-TFP) is a widely used chemical compound in the field of organic synthesis. It is a versatile building block for a variety of organic molecules, including pharmaceuticals, agrochemicals, and other organic products. Synthesis of 3-OH-2-TFP is relatively simple and can be achieved in a laboratory setting with appropriate precautions. In addition, 3-OH-2-TFP has been explored for its potential applications in scientific research, including its biochemical and physiological effects. In
科学研究应用
3-Hydroxy-2-(3-trifluoromethylphenyl)pyridine, 95% has been explored for its potential applications in scientific research. It has been used as a building block for the synthesis of organic molecules, including pharmaceuticals, agrochemicals, and other organic products. In addition, 3-Hydroxy-2-(3-trifluoromethylphenyl)pyridine, 95% has been used in the synthesis of fluorescent probes, which can be used to study various biological processes. Furthermore, 3-Hydroxy-2-(3-trifluoromethylphenyl)pyridine, 95% has been used in the synthesis of small molecule inhibitors, which can be used to study the mechanism of action of enzymes.
作用机制
The mechanism of action of 3-Hydroxy-2-(3-trifluoromethylphenyl)pyridine, 95% is not well understood. However, it is believed to act as a catalyst in the synthesis of organic molecules. It is also believed to act as a nucleophile, which can react with other molecules to form new products. Furthermore, 3-Hydroxy-2-(3-trifluoromethylphenyl)pyridine, 95% is believed to act as a Lewis acid, which can facilitate the formation of bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Hydroxy-2-(3-trifluoromethylphenyl)pyridine, 95% are not well understood. However, it is believed to have some effects on the body, such as increasing the activity of certain enzymes and increasing the production of certain hormones. In addition, 3-Hydroxy-2-(3-trifluoromethylphenyl)pyridine, 95% has been shown to have some anti-inflammatory effects, suggesting that it may be useful for treating certain inflammatory conditions.
实验室实验的优点和局限性
The main advantage of using 3-Hydroxy-2-(3-trifluoromethylphenyl)pyridine, 95% in laboratory experiments is its relative ease of synthesis. In addition, it is a versatile building block for a variety of organic molecules, making it a useful tool for organic synthesis. However, 3-Hydroxy-2-(3-trifluoromethylphenyl)pyridine, 95% is not as stable as some other compounds and can be easily degraded in the presence of moisture or light. Furthermore, 3-Hydroxy-2-(3-trifluoromethylphenyl)pyridine, 95% is a highly reactive compound, so appropriate safety precautions should be taken when handling it.
未来方向
Future research on 3-Hydroxy-2-(3-trifluoromethylphenyl)pyridine, 95% could focus on exploring its biochemical and physiological effects in greater detail. In addition, further research could be conducted to explore its potential applications in pharmaceuticals, agrochemicals, and other organic products. Furthermore, research could be conducted to explore the development of new synthesis methods for 3-Hydroxy-2-(3-trifluoromethylphenyl)pyridine, 95% that are more efficient and cost-effective. Finally, research could be conducted to explore the development of new fluorescent probes and small molecule inhibitors based on 3-Hydroxy-2-(3-trifluoromethylphenyl)pyridine, 95%.
合成方法
The synthesis of 3-Hydroxy-2-(3-trifluoromethylphenyl)pyridine, 95% is a relatively straightforward process that can be accomplished in a laboratory setting. The most common method of synthesis is through the reaction of 2-trifluoromethylbenzaldehyde with hydroxylamine in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction is typically conducted at room temperature and yields 3-Hydroxy-2-(3-trifluoromethylphenyl)pyridine, 95% in 95% purity.
属性
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO/c13-12(14,15)9-4-1-3-8(7-9)11-10(17)5-2-6-16-11/h1-7,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORYLBBBFSTGFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683016 |
Source


|
| Record name | 2-[3-(Trifluoromethyl)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Trifluoromethyl)phenyl]pyridin-3-ol | |
CAS RN |
1261772-92-2 |
Source


|
| Record name | 2-[3-(Trifluoromethyl)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














